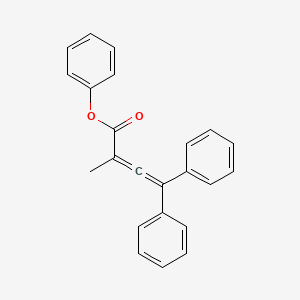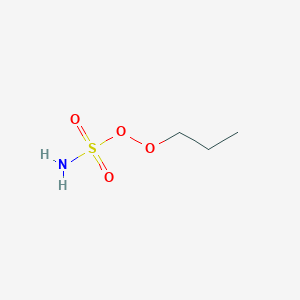
1-(Sulfamoylperoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Sulfamoylperoxy)propane is an organic compound that belongs to the class of peroxides It is characterized by the presence of a sulfamoyl group attached to a peroxy linkage, which is further connected to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Sulfamoylperoxy)propane can be synthesized through the reaction of sulfamoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the peroxy linkage. The general reaction scheme is as follows: [ \text{R-SO}_2\text{Cl} + \text{H}_2\text{O}_2 + \text{Base} \rightarrow \text{R-SO}_2\text{O}_2\text{H} + \text{Base-HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of peroxides.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Sulfamoylperoxy)propane undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to substrates.
Reduction: Under specific conditions, it can be reduced to form sulfamoyl alcohols.
Substitution: The peroxy group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts and organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products:
Oxidation: Products include oxidized organic compounds and water.
Reduction: Products include sulfamoyl alcohols and hydrogen gas.
Substitution: Products vary based on the nucleophile used, resulting in substituted sulfamoyl derivatives.
Aplicaciones Científicas De Investigación
1-(Sulfamoylperoxy)propane has diverse applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: Its potential as a disinfectant and antimicrobial agent is being explored.
Medicine: Research is ongoing to investigate its role in drug synthesis and as a potential therapeutic agent.
Industry: It is used in polymerization reactions and as a bleaching agent in the textile industry.
Mecanismo De Acción
The mechanism of action of 1-(Sulfamoylperoxy)propane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can interact with various molecular targets, leading to oxidation reactions. The pathways involved include:
Oxidation of organic substrates: ROS generated from this compound can oxidize organic molecules, leading to the formation of new functional groups.
Antimicrobial activity: ROS can damage microbial cell walls and DNA, leading to cell death.
Comparación Con Compuestos Similares
Hydrogen Peroxide (H2O2): A common peroxide used as an oxidizing agent and disinfectant.
Benzoyl Peroxide (C14H10O4): Used in acne treatment and polymerization reactions.
Peracetic Acid (C2H4O3): Used as a disinfectant and in organic synthesis.
Uniqueness: 1-(Sulfamoylperoxy)propane is unique due to the presence of the sulfamoyl group, which imparts distinct reactivity and stability compared to other peroxides. Its ability to participate in both oxidation and substitution reactions makes it versatile in various applications.
Propiedades
Número CAS |
93822-94-7 |
|---|---|
Fórmula molecular |
C3H9NO4S |
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
propoxy sulfamate |
InChI |
InChI=1S/C3H9NO4S/c1-2-3-7-8-9(4,5)6/h2-3H2,1H3,(H2,4,5,6) |
Clave InChI |
ZIRRKDQQQAZDCO-UHFFFAOYSA-N |
SMILES canónico |
CCCOOS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


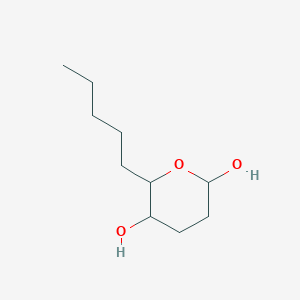

![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
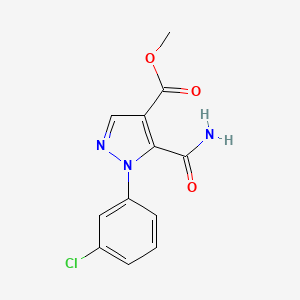
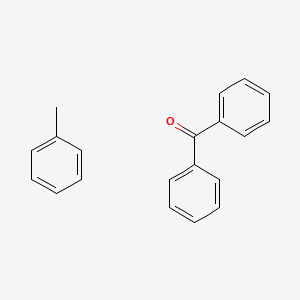
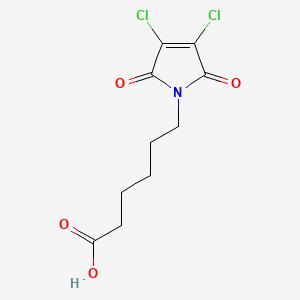
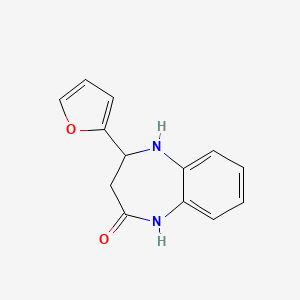
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
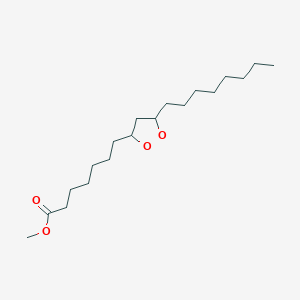
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
